Cas no 3607-18-9 (1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-)

1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- structure
3607-18-9 structure
Product name:1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-
CAS No:3607-18-9
MF:C19H21NO
MW:279.376145124435
CID:296058
PubChem ID:667468

1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-
    • (Z)-Doxepin
    • [3H]-Doxepin
    • (3Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
    • Cidoxepin [INN]
    • Cidoxepina
    • Cidoxepinum
    • cis-Doxepin
    • cis-N-(3-(6H-Dibenz(b,e)oxepin-11-yliden)propyl)-N,N-dimethylamin
    • Doxepin (Z)-isomer
    • UNII-F96TTB8728
    • Spectrum5_001051
    • DB14750
    • NS00116230
    • NSC 108160
    • DOXEPIN HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • Quitaxon (Salt/Mix)
    • BDBM50079527
    • AKOS001582771
    • (3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
    • BSPBio_001934
    • 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
    • DB01142
    • Dibenz(b,e)oxepin-.delta.11(6H),.gamma.-propylamine, N,N-dimethyl-
    • Aponal (Salt/Mix)
    • SCHEMBL684837
    • ODQWQRRAPPTVAG-BOPFTXTBSA-N
    • BAA66819
    • Doxepin hydrochloride (Salt/Mix)
    • Doxepine
    • Zonalon (Salt/Mix)
    • CHEMBL101740
    • BRD-K37694030-003-08-5
    • SBI-0051356.P003
    • AB00053464_11
    • doxepin
    • DTXSID301318253
    • D7V
    • CHEBI:36691
    • 3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine
    • 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-
    • (3E)-3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine
    • Cidoxepin
    • Doxepin trans-form hydrochloride
    • N,N-Dimethyldibenz(b,e)oxepin-.delta.11(6H),.gamma.-propylamine
    • 3607-18-9
    • Q416791
    • (3E)-3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine(3Z)-3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine
    • BRD-K37694030-003-02-8
    • 3-Dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine #
    • 1668-19-5
    • EN300-708792
    • Curatin (Salt/Mix)
    • Doxepin, (z)-
    • NCGC00024623-02
    • dimethyl(3-{9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}propyl)amine
    • (3Z)-3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine
    • F96TTB8728
    • 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine
    • CHEBI:4710
    • IDI1_000431
    • Novoxapin (Salt/Mix)
    • dimethyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}propyl)amine
    • (Z)-3-(DIBENZO(B,E)OXEPIN-11(6H)-YLIDENE)-N,N-DIMETHYLPROPAN-1-AMINE
    • DOXEPIN IMPURITY D
    • DOXEPIN TRANS-FORM HYDROCHLORIDE [MI]
    • Sinequan (Salt/Mix)
    • BRD-K37694030-003-05-1
    • P-3693A (Salt/Mix)
    • Inchi: InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
    • InChI Key: ODQWQRRAPPTVAG-BOPFTXTBSA-N
    • SMILES: CN(CC/C=C1/C2=CC=CC=C2COC2=CC=CC=C/12)C

Computed Properties

  • Exact Mass: 279.16243
  • Monoisotopic Mass: 279.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.122
  • Melting Point: 192-193°
  • Boiling Point: 413.3 ℃ at 760mmHg
  • Flash Point: 121.3 ℃
  • Refractive Index: 1.629
  • PSA: 12.47
  • LogP: log Kow = 0.67

1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-708792-0.25g
dimethyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
3607-18-9
0.25g
$663.0 2023-05-31
Enamine
EN300-708792-0.1g
dimethyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
3607-18-9
0.1g
$510.0 2023-05-31
Enamine
EN300-708792-0.05g
dimethyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
3607-18-9
0.05g
$423.0 2023-05-31

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